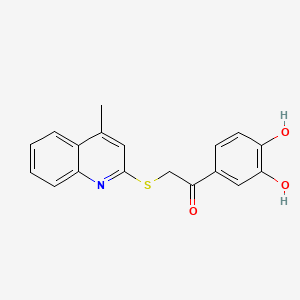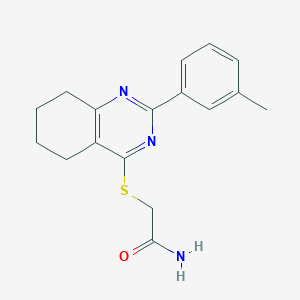
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQS is a synthetic molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines, which can contribute to chronic inflammation. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the development of various diseases. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have cardioprotective effects, including reducing oxidative stress and preserving mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments include its ability to inhibit oxidative stress and inflammation, induce apoptosis in cancer cells, and have cardioprotective effects. However, the limitations of using 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
There are numerous future directions for the study of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a chemopreventive agent, which could help to prevent the development of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, as well as its potential toxicity in humans.
Méthodes De Synthèse
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminophenol with 3,4-dihydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-chloroethyl sulfide. Another method involves the reaction of 4-methyl-2-aminophenol with 3,4-dihydroxybenzaldehyde in the presence of a catalyst, followed by the reaction of the resulting compound with thioacetic acid. These methods have been optimized to produce high yields of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone.
Applications De Recherche Scientifique
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential to treat various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-8-18(19-14-5-3-2-4-13(11)14)23-10-17(22)12-6-7-15(20)16(21)9-12/h2-9,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNCUKJSWCQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)







![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)
![3-Fluoro-2-[(3-hydroxycyclobutyl)methyl-methylamino]benzaldehyde](/img/structure/B6635877.png)